8-methoxy-2H-chromene-3-carbonitrile
Overview
Description
8-Methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.2 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological and physicochemical properties. It is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
The synthesis of 8-methoxy-2H-chromene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions . The reaction typically requires a catalyst and can be carried out under reflux in ethanol. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.
Common reagents used in these reactions include sodium hydroxide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and inhibiting the replication of cancer cells . This interaction is facilitated by its unique chemical structure, which allows it to fit into the DNA groove and exert its effects.
Comparison with Similar Compounds
8-Methoxy-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-Oxo-2H-chromene-3-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
3-Cyanocoumarins: These are another class of compounds with similar properties but different applications and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and physicochemical properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
8-methoxy-2H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAHWMZYLIXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369390 | |
Record name | 8-methoxy-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-69-8 | |
Record name | 8-methoxy-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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